molecular formula C10H14N2O B1594257 2-Phenylbutanohydrazide CAS No. 3538-74-7

2-Phenylbutanohydrazide

Cat. No. B1594257
CAS RN: 3538-74-7
M. Wt: 178.23 g/mol
InChI Key: LTQTXTYNNOTAOK-UHFFFAOYSA-N
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Description

2-Phenylbutanohydrazide is a chemical compound with the molecular formula C10H14N2O . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-Phenylbutanohydrazide is represented by the formula C10H14N2O . The InChI code for this compound is 1S/C10H14N2O/c1-2-9(10(13)12-11)8-6-4-3-5-7-8/h3-7,9H,2,11H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

2-Phenylbutanohydrazide has a molecular weight of 178.23 g/mol . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the sources.

Scientific Research Applications

  • Quantum Computational and Spectroscopic Studies :

    • Study Focus : Research by (Raajaraman, Sheela, & Muthu, 2019) examined 2-Phenylbutanoic acid (2PBA) and its derivatives, including 2-Phenylbutanohydrazide, using density functional theory (DFT) calculations and various experimental studies like FT-IR, FT-Raman, and UV–Visible spectra. This study aimed at understanding the donor and acceptor interactions, nonlinear optical (NLO) properties, and molecular docking methods for drug identification.
  • Antimicrobial and Anticancer Evaluation :

    • Study Focus : A 2017 study by (Kumar et al.) synthesized and evaluated a series of benzohydrazides, closely related to 2-Phenylbutanohydrazide, for their antimicrobial and anticancer potentials. This research indicated potent antimicrobial agents and a highly effective anticancer agent.
  • Luminescent, Magnetic, and Photoisomerization Properties :

    • Study Focus : Research by (Lin et al., 2017) investigated ligands functionalized by azobenzene, including benzohydrazide derivatives. This study focused on the photoluminescent properties and trans-to-cis photoisomerization of certain complexes, providing foundational knowledge for the development of new compounds with dual photoluminescent and photoisomerization functions.
  • Synthesis and Evaluation of Novel Compounds :

    • Study Focus : A study by (Hasanin et al., 2021) involved the synthesis of new amino heterocyclic cellulose derivatives using 2-Phenylbutanohydrazide. The derivatives were characterized and assessed for their antimicrobial and antitumor activities, revealing potential in these areas.
  • Anticonvulsant and Neuroprotective Evaluation :

    • Study Focus : In a study by (Hassan, Khan, & Amir, 2012), derivatives of benzohydrazides were synthesized and evaluated for their anticonvulsant and neuroprotective effects, leading to the identification of a potential new treatment for neurological conditions.

properties

IUPAC Name

2-phenylbutanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-9(10(13)12-11)8-6-4-3-5-7-8/h3-7,9H,2,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQTXTYNNOTAOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80323860
Record name 2-phenylbutanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylbutanohydrazide

CAS RN

3538-74-7
Record name 3538-74-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-phenylbutanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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